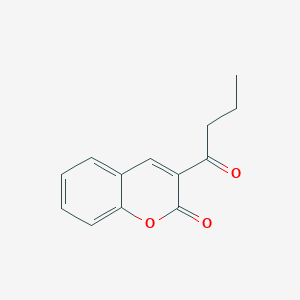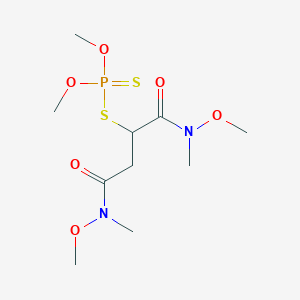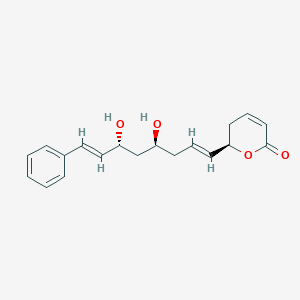
Cryptofolione
Vue d'ensemble
Description
(2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one is a complex organic compound with a unique structure that includes both dihydropyran and phenyl groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Applications De Recherche Scientifique
(2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Cryptofolione primarily targets the G2 checkpoint in cells . This compound acts as a potent inhibitor of this checkpoint .
Mode of Action
This compound interacts with its targets by inhibiting protein phosphorylation, specifically by inhibiting checkpoint kinases or phosphatases . This inhibition forces cells arrested in the G2 phase by DNA damage to enter mitosis . Additionally, this compound and related pyrones also inhibit nuclear export .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle control pathway, specifically the G2 checkpoint . The G2 checkpoint links DNA damage sensors to the mitosis-inducing kinase CDK1 via a protein kinase signal transduction cascade . By inhibiting this checkpoint, this compound can enhance the killing of cancer cells by ionizing radiation and DNA-damaging chemotherapeutic agents .
Result of Action
This compound has shown activity towards Trypanosoma cruzi trypomastigotes, reducing their number significantly . It also displayed a mild inhibitory effect on the promastigote form of Leishmania spp . . cruzi amastigotes . As both cytotoxic and trypanocidal effects are similar, the compound presented little selectivity in assay models .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is stable under acidic conditions but can decompose under alkaline conditions and in the presence of oxidizing agents .
Analyse Biochimique
Biochemical Properties
Cryptofolione interacts with various enzymes and proteins in biochemical reactions . It has been found to have activity against Trypanosoma cruzi trypomastigotes, reducing their number by 77% at 250 μg/mL .
Cellular Effects
This compound shows moderate cytotoxicity in both macrophages and T. cruzi amastigotes . It also displays a mild inhibitory effect on the promastigote form of Leishmania spp .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one typically involves multiple steps, including the formation of the dihydropyran ring and the introduction of the phenyl group. Common synthetic routes may involve the use of protecting groups, selective oxidation, and stereoselective reactions to ensure the correct configuration of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems, which have been shown to improve the efficiency and sustainability of chemical synthesis processes .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the octadienyl chain can be reduced to single bonds.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield diketones, while reduction of the double bonds could produce saturated hydrocarbons.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one: Unique due to its specific stereochemistry and functional groups.
Other Dihydropyran Compounds: Similar in structure but may lack the phenyl group or have different stereochemistry.
Phenyl-Substituted Compounds: May have similar biological activities but different chemical properties due to the absence of the dihydropyran ring.
Uniqueness
The uniqueness of (2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one lies in its combination of a dihydropyran ring with a phenyl-substituted octadienyl chain, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
(2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c20-16(8-4-9-18-10-5-11-19(22)23-18)14-17(21)13-12-15-6-2-1-3-7-15/h1-7,9,11-13,16-18,20-21H,8,10,14H2/b9-4+,13-12+/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKFCRSAYKODTM-RURAAYBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1C=CCC(CC(C=CC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC(=O)O[C@H]1/C=C/C[C@@H](C[C@H](/C=C/C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cryptofolione and where is it found?
A1: this compound is a natural product primarily isolated from the fruits of the Cryptocarya alba tree, native to South Africa and Brazil. [, ] It belongs to a class of compounds known as α-pyrones, characterized by their six-membered lactone ring. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C23H28O4, and its molecular weight is 368.47 g/mol. []
Q3: What are the key structural features of this compound?
A3: this compound possesses a 5,6-dihydro-α-pyrone ring as its core structure. [] A distinctive feature is the presence of an ω-arylalkenyl side chain at the C-6 position of the pyrone ring. [] This side chain contains three stereocenters, making its stereochemistry an important aspect of its synthesis and biological activity. [, , ]
Q4: How was the absolute configuration of this compound determined?
A4: The absolute configuration of this compound was established as [6R, 10S, 12R] through a combination of enantioselective synthesis and spectroscopic analysis. [, ] Two possible stereoisomers were synthesized, and their 1H NMR, 13C NMR, CD spectra, and specific rotations were compared to the naturally isolated this compound. [, ]
Q5: What biological activities have been reported for this compound?
A5: this compound has shown activity against Trypanosoma cruzi trypomastigotes, the parasite responsible for Chagas disease. [] Additionally, it exhibited moderate cytotoxicity in both macrophages and T. cruzi amastigotes, but with limited selectivity. [] this compound also displayed mild inhibitory effects against the promastigote form of Leishmania spp. [] Further research identified it as a G2 cell cycle checkpoint inhibitor. []
Q6: Have any structure-activity relationship (SAR) studies been conducted on this compound?
A7: Yes, synthetic modifications of this compound and related α-pyrones from Cryptocarya concinna have provided insights into their SAR. [] These studies are crucial for understanding the structural features essential for its biological activity and guiding the development of more potent and selective analogs.
Q7: What synthetic strategies have been employed for the total synthesis of this compound?
A8: Several total syntheses of this compound have been reported, employing various strategies. Key approaches include asymmetric hetero-Diels-Alder reactions, [] asymmetric acetate aldol reactions, [] ring-closing metathesis, [] and olefin cross-metathesis. [, ] Some syntheses utilize chiral starting materials or reagents to control the stereochemistry of the final product. [, ]
Q8: Have any other natural products been isolated from Cryptocarya species alongside this compound?
A9: Yes, various other secondary metabolites with diverse structures have been isolated from Cryptocarya species. For instance, Cryptocarya moschata yielded eleven 6-[ω-arylalkenyl]-5,6-dihydro-α-pyrones, including cryptomoscatones D2, E1, E2, E3 and F1 and cryptopyranmoscatones A1, A2, A3, B1, B2, and B4, along with goniothalamin. [] This highlights the rich chemical diversity within this genus and its potential as a source of bioactive compounds.
Q9: What are the future directions for research on this compound?
A10: Further research on this compound should focus on elucidating its precise mechanism of action as a G2 checkpoint inhibitor. [] Exploring its potential against various cancer cell lines and in vivo models could uncover valuable therapeutic applications. Additionally, developing more potent and selective analogs through SAR studies and investigating its pharmacokinetic properties are crucial steps towards its potential clinical development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


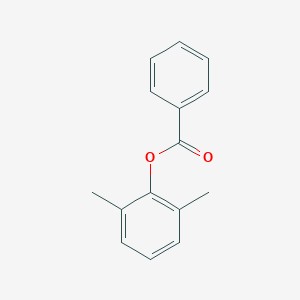
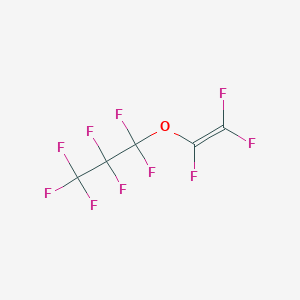
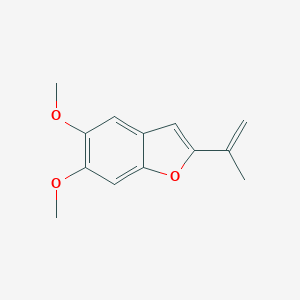
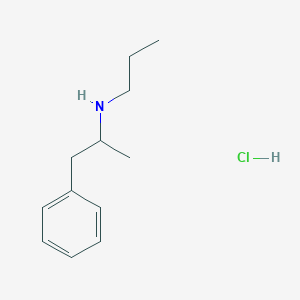
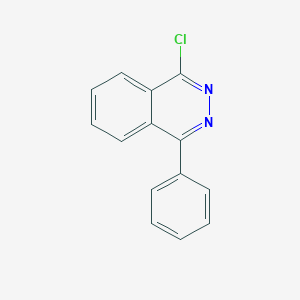
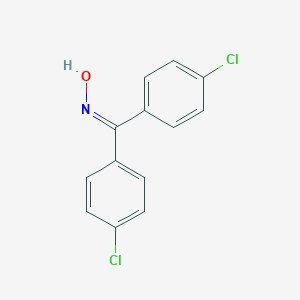
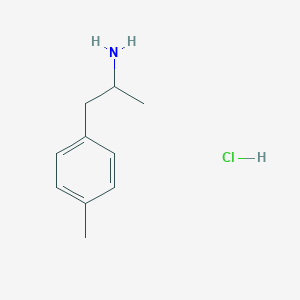
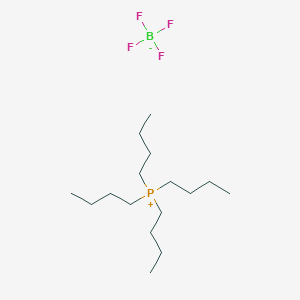
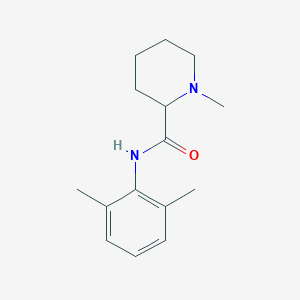
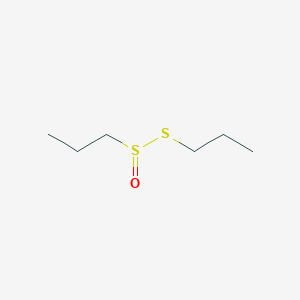
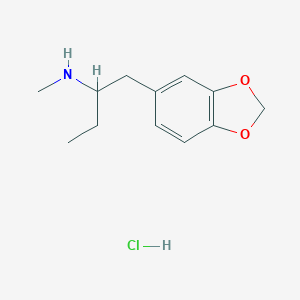
![2-[(4-methoxyphenyl)methylideneamino]ethanol](/img/structure/B158360.png)
